molecular formula C19H13ClFN3OS B2753366 N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 879918-65-7

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2753366
CAS No.: 879918-65-7
M. Wt: 385.84
InChI Key: FIBSSCVLAJVIHA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic core comprising imidazole and thiazole rings. The 3-chloro-4-fluorophenyl carboxamide substituent at position 2 introduces halogenated aromaticity, which is critical for modulating lipophilicity and target binding.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c1-11-17(18(25)22-13-7-8-15(21)14(20)9-13)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBSSCVLAJVIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[2,1-b][1,3]thiazole core. One common approach is the cyclization of a thioamide derivative with an appropriate halogenated phenyl compound under specific conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl and imidazo[2,1-b][1,3]thiazole rings can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can occur at different positions on the phenyl ring or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenated vs. Methoxy Groups : The chloro-fluorophenyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs, which may improve blood-brain barrier penetration but reduce solubility .
  • Furan vs.

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H13_{13}ClFN3_{3}OS
  • Molecular Weight : 385.8 g/mol
  • CAS Number : 879918-65-7

The unique combination of chloro, fluorine, and phenyl groups contributes to its distinct biological properties. The imidazo[2,1-b][1,3]thiazole core is particularly noted for its role in various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves interaction with specific molecular targets that modulate critical signaling pathways associated with cancer progression.

Key Findings :

  • IC50_{50} Values : The compound exhibits varying levels of cytotoxicity against different cancer cell lines. For example, some thiazole derivatives have shown IC50_{50} values as low as 1.61 µg/mL against certain tumor cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound likely interacts with proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that it forms hydrophobic contacts with target proteins, enhancing its efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chloro Group Enhances cytotoxicity through electron-withdrawing effects.
Fluorine Substitution Modulates lipophilicity and improves binding affinity to targets.
Phenyl Ring Substitution Affects the overall electronic properties and steric hindrance.

The presence of electron-donating or withdrawing groups at specific positions on the phenyl ring significantly influences the compound's biological activity.

Study 1: Antitumor Efficacy

In a recent study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity.

Study 2: Molecular Docking Analysis

Molecular docking studies have demonstrated that this compound binds effectively to key proteins involved in cancer cell survival pathways. The binding affinity was assessed using computational methods, revealing potential for further development as an anticancer agent.

Q & A

Q. What are the key considerations for synthesizing N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis involves multi-step reactions, including cyclization of the imidazo-thiazole core and subsequent functionalization. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent decomposition of halogenated intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton environments .
  • LC-MS : High-resolution mass spectrometry for molecular weight validation and impurity profiling .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

By-products include:

  • Unreacted intermediates : Residual chlorophenyl or methylimidazo-thiazole precursors, removed via gradient elution in chromatography .
  • Oxidation products : Stabilization under inert atmospheres (e.g., N₂) minimizes thiazole ring oxidation .

Advanced Research Questions

Q. How can researchers optimize the yield of imidazo[2,1-b][1,3]thiazole derivatives under varying catalytic conditions?

Systematic optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
  • Solvent effects : Dimethylacetamide (DMA) enhances solubility of fluorophenyl groups, increasing reaction rates by 20–30% .
  • Computational modeling : Quantum mechanical calculations predict transition states to identify energy-efficient pathways .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in cytotoxicity or target affinity are addressed by:

  • Systematic SAR studies : Comparing substituent effects (e.g., chloro vs. fluoro at position 4) on IC₅₀ values in kinase inhibition assays .
  • In vitro validation : Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm activity trends .

Q. How can binding affinity to kinase targets be evaluated using computational methods?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD <2 Å indicating strong binding .

Q. What in vitro models are suitable for assessing the compound’s anticancer potential?

Preclinical models involve:

  • Cell viability assays : MTT or CellTiter-Glo® across panels (e.g., NCI-60) to screen for GI₅₀ <10 µM .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate halogen substituent effects?

Methodological steps include:

  • Analog synthesis : Substituting chlorine/fluorine with other halogens (e.g., bromine) or hydrogen .
  • Bioactivity correlation : Pairing IC₅₀ data with Hammett constants (σ) to quantify electronic effects on potency .

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